molecular formula C9H17NO B13156082 1-(2-Aminocyclohexyl)propan-2-one

1-(2-Aminocyclohexyl)propan-2-one

Cat. No.: B13156082
M. Wt: 155.24 g/mol
InChI Key: VXVUECOAAPGHNR-UHFFFAOYSA-N
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Description

1-(2-Aminocycloclohexyl)propan-2-one is a bicyclic ketone-amine hybrid compound characterized by a cyclohexylamine moiety attached to a propan-2-one backbone. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . The compound’s spectroscopic data align with prior reports, confirming its structural identity . Its molecular formula is inferred as C₉H₁₅NO, with a molecular weight of 153.22 g/mol (exact mass: 153.1154) based on analogs in and .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocyclohexyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6,10H2,1H3

InChI Key

VXVUECOAAPGHNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Aminocyclohexyl)propan-2-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with ammonia and a suitable reducing agent. The reaction conditions typically include:

    Cyclohexanone: The starting material.

    Ammonia: Provides the amino group.

    Reducing Agent: Such as sodium borohydride or lithium aluminum hydride.

    Solvent: Often an alcohol like methanol or ethanol.

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Chemical Reactions Analysis

1-(2-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major products formed from these reactions include alcohols, ketones, and carboxylic acids .

Scientific Research Applications

1-(2-Aminocyclohexyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Aminocyclohexyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Synthesis Complexity : The target compound requires advanced palladium-catalyzed methods , whereas simpler aryl-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) are synthesized via demethylation or direct functionalization . Pelletierine is naturally derived .
  • Bioactivity: Pelletierine exhibits anti-helminthic properties , while EMCDDA-notified analogs (e.g., 1-(3-chlorophenyl) derivatives) are linked to psychoactive effects . The target compound’s bioactivity remains underexplored in the evidence.
  • Substituent Effects : The cyclohexylamine group in the target compound enhances steric hindrance and solubility compared to aryl-substituted analogs. For instance, 1-(4-methoxyphenyl)propan-2-one’s methoxy group increases metabolic stability, as seen in p-methoxyamphetamine studies (26% unchanged excretion in dogs vs. 3% in monkeys) .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological and Metabolic Comparisons

Compound Name Key Pharmacological/Metabolic Feature Reference
1-(2-Aminocyclohexyl)propan-2-one No direct data; structural similarity to psychoactive analogs suggests CNS potential
Pelletierine Anti-helminthic activity; natural origin
p-Methoxyamphetamine (PMA) Metabolized to p-hydroxyamphetamine (PHA); 44% PHA excretion in monkeys vs. 13% in dogs
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one EMCDDA-notified psychoactive substance

Key Observations:

  • Metabolic Pathways : Aryl-substituted propan-2-ones undergo O-demethylation (e.g., PMA → PHA), with species-dependent conjugation rates (72% free PHA in dogs vs. 14% in monkeys) . The target compound’s amine group may favor hepatic N-dealkylation or glucuronidation.
  • Psychoactive Potential: Chlorophenyl and fluorophenyl analogs () are structurally akin to cathinones, suggesting the target compound could share stimulant or hallucinogenic properties if metabolically activated.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point/State Solubility Stability Notes Reference
1-(2-Aminocyclohexyl)propan-2-one White solid Likely polar aprotic soluble Stable under inert conditions
1-Cyclohexylpropan-2-amine HCl Hydrochloride salt Water-soluble Hygroscopic
1-(4-Hydroxyphenyl)propan-2-one Not reported Moderate polarity Photolabile

Key Observations:

  • Salt Forms : The hydrochloride salt of 1-cyclohexylpropan-2-amine () exhibits enhanced water solubility compared to the free base form of the target compound.
  • Stability : Aryl-substituted propan-2-ones (e.g., 1-(4-hydroxyphenyl)propan-2-one) may degrade under UV light, whereas the target compound’s cyclohexylamine group could improve thermal stability .

Biological Activity

1-(2-Aminocyclohexyl)propan-2-one, also known as 1-(2-aminocyclohexyl)-2-propanone, is a compound that has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H17NO
  • Molecular Weight : 169.25 g/mol
  • IUPAC Name : 1-(2-Aminocyclohexyl)propan-2-one

The biological activity of 1-(2-Aminocyclohexyl)propan-2-one is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act as a modulator of neurotransmitter systems, particularly those involving monoamines. This interaction may influence pain perception and mood regulation, making it a candidate for analgesic and antidepressant applications.

Analgesic Properties

Research indicates that 1-(2-Aminocyclohexyl)propan-2-one exhibits significant analgesic properties. In preclinical studies, it has been shown to reduce pain responses in animal models through mechanisms similar to those of opioids, though with potentially fewer side effects .

Neurotransmitter Modulation

The compound may enhance the release of serotonin and norepinephrine, which are critical in mood regulation and pain modulation. This dual action suggests potential applications in treating conditions such as depression and chronic pain syndromes.

Study on Pain Models

A study conducted on rodent models demonstrated that administration of 1-(2-Aminocyclohexyl)propan-2-one resulted in a statistically significant reduction in pain behavior compared to controls. The results indicated an approximate 40% reduction in pain response measured by the tail-flick test .

Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was evaluated for its effects on anxiety-like behaviors. The findings suggested that it possesses anxiolytic properties, evidenced by reduced time spent in open arms during elevated plus-maze tests .

In Vitro Studies

In vitro assays have shown that 1-(2-Aminocyclohexyl)propan-2-one interacts with various receptors including:

  • Serotonin Receptors (5-HT) : Modulation of these receptors may contribute to its antidepressant effects.
  • Norepinephrine Transporters (NET) : Inhibition of NET could enhance norepinephrine levels, aiding in pain relief and mood improvement .

Toxicological Profile

Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are required to fully elucidate its long-term effects and potential toxicity in human subjects .

Data Tables

Parameter Value
Molecular FormulaC10H17NO
Molecular Weight169.25 g/mol
Analgesic Efficacy~40% reduction in pain response
Anxiolytic EffectsReduced anxiety-like behavior

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